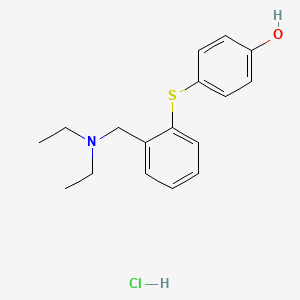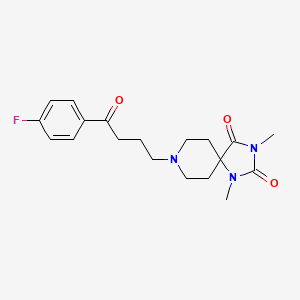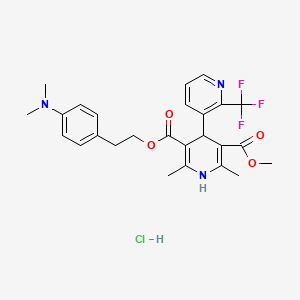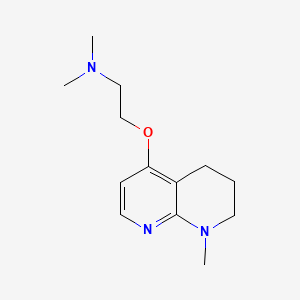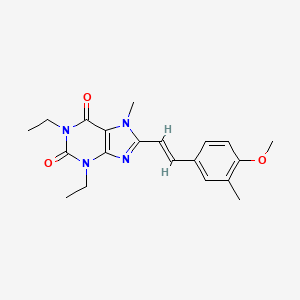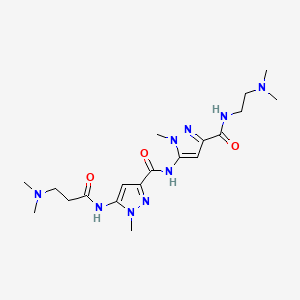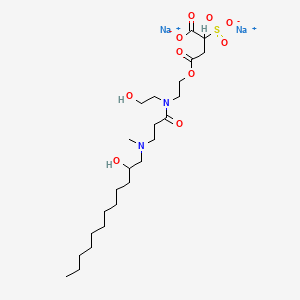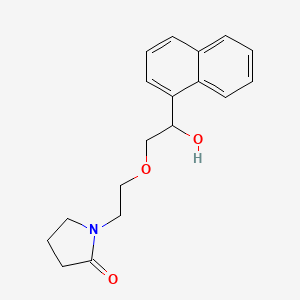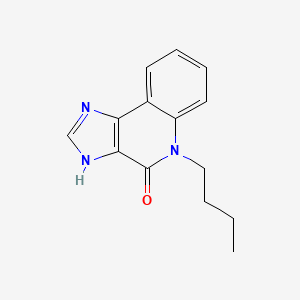
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- typically involves the condensation of ketones and amidines. One-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, followed by cyclization under basic conditions, is a common method . This reaction yields tri-substituted imidazol-4-ones in good yields (61–90%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities and properties .
科学的研究の応用
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ataxia telangiectasia mutated (ATM) kinase, which plays a crucial role in the DNA damage response . By inhibiting ATM kinase, the compound can potentiate the efficacy of DNA-damaging agents, making it a valuable tool in cancer therapy .
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another imidazoquinoline with similar biological activities.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit ATM kinase and modulate the DNA damage response sets it apart from other similar compounds .
特性
CAS番号 |
133305-99-4 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
5-butyl-3H-imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-17-11-7-5-4-6-10(11)12-13(14(17)18)16-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChIキー |
CMNZSDIHSVINAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


